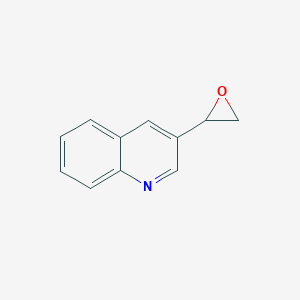

3-(Oxiran-2-yl)quinoline

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(oxiran-2-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-4-10-8(3-1)5-9(6-12-10)11-7-13-11/h1-6,11H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDQKNMMKCUZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500591 | |

| Record name | 3-(Oxiran-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72408-98-1 | |

| Record name | 3-(Oxiran-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxiran 2 Yl Quinoline and Analogous Structures

Direct Synthesis Strategies Incorporating Oxirane Formation

These methods focus on creating the three-membered ether ring directly onto a quinoline (B57606) scaffold that already possesses the necessary alkenyl side chain.

Epoxidation Reactions of 3-Alkenylquinolines (e.g., Weitz-Scheffer Reaction Variants)

The epoxidation of a carbon-carbon double bond at the 3-position of the quinoline ring is a direct and widely employed strategy. This transformation is typically achieved by reacting a 3-alkenylquinoline, such as 3-vinylquinoline, with an oxidizing agent.

A notable example is the Weitz-Scheffer reaction, which utilizes hydrogen peroxide under alkaline conditions to convert α,β-unsaturated ketones and related systems into epoxides. semanticscholar.org For alkenyl aza-heteroarenes like 3-vinylquinoline, asymmetric versions of this reaction have been developed using chiral phase-transfer catalysts (PTCs) derived from Cinchona alkaloids. rsc.orgnih.gov These catalysts facilitate the formation of enantiomerically enriched oxiranes. For instance, the epoxidation of isoflavones, which share structural similarities, has been achieved with high enantiomeric excess using cinchonine-derived PTCs. researchgate.net

Beyond the Weitz-Scheffer conditions, other epoxidation systems have been successfully applied. A ruthenium-catalyzed epoxidation of 3-vinylquinolone demonstrated high enantioselectivity (up to 95% ee) and good yield (71%). nih.gov This method relies on a chiral catalyst scaffold where hydrogen bonding helps to orient the substrate for a selective reaction. nih.gov Chiral phosphoric acids have also been used to catalyze the asymmetric epoxidation of various alkenyl aza-heteroarenes with hydrogen peroxide, showcasing the versatility of organocatalysis in accessing these chiral building blocks. nih.gov

Table 1: Selected Epoxidation Reactions of Alkenyl Quinolines and Analogs

| Substrate | Oxidant | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 3-Vinylquinolone | Pyridine-N-oxide | Ruthenium-porphyrin complex with chiral scaffold | (S)-3-(Oxiran-2-yl)quinolin-2(1H)-one | 71% | 95% | nih.gov |

| Isoflavones (analogous) | Cumyl hydroperoxide | Cinchonine-derived Phase-Transfer Catalyst | Enantiomerically enriched isoflavone (B191592) epoxides | ~100% | up to 98% | researchgate.net |

| Alkenyl Aza-heteroarenes | Hydrogen Peroxide | Chiral Phosphoric Acid | Chiral α-heterocyclic oxiranes | - | High | nih.gov |

Multicomponent Reaction Pathways Leading to Integrated Oxirane-Quinoline Frameworks

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, maximizing atom economy. rsc.orgbeilstein-journals.org While the direct one-pot synthesis of 3-(Oxiran-2-yl)quinoline itself via an MCR is not prominently documented, MCRs are extensively used to build diverse quinoline scaffolds. rsc.orgrsc.org

Strategies like the Povarov reaction, which involves a [4+2] cycloaddition between an imine and an alkene, are powerful tools for quinoline synthesis. beilstein-journals.orgnih.gov It is conceivable that a suitably functionalized oxirane could participate as one of the components in such a reaction to generate an oxirane-quinoline framework in a convergent manner. For example, some MCRs use graphene oxide as a multifunctional catalyst to facilitate both the initial condensation and subsequent cyclization steps to form quinolines. nih.gov Other metal-catalyzed MCRs, using copper or rhodium, can combine anilines, aldehydes, and alkynes to produce highly substituted quinolines. frontiersin.org These advanced methods highlight the potential for designing a specific MCR that incorporates an epoxide-forming step or uses an oxirane-containing starting material to directly access the target structure or its analogs.

Synthetic Approaches Utilizing Quinoline Precursors

These syntheses begin with a fully formed quinoline ring, which is then chemically modified to introduce the oxirane functionality.

Functionalization of Pre-formed Quinoline Ring Systems

This approach involves a sequence of reactions to build the oxirane ring onto the quinoline core. A common pathway is the creation of a 3-vinylquinoline intermediate, which is then subjected to epoxidation as described in section 2.1.1. The synthesis of the 4-vinylquinoline (B3352565) precursor, for instance, has been achieved via a Suzuki coupling reaction between a bromoquinoline and sodium vinyl trifluoroborate. nih.gov This vinylated quinoline can then undergo asymmetric dihydroxylation (e.g., Sharpless dihydroxylation) to form a diol, which can be subsequently converted into the epoxide. nih.govgoogle.com This multi-step sequence represents a reliable method for functionalizing a pre-formed quinoline system to install the desired oxirane ring.

Strategies from Quinoline Carbaldehydes (e.g., Darzens Condensation)

The Darzens condensation is a classic and powerful method for synthesizing α,β-epoxy ketones (also known as glycidic esters or ketones). researchgate.netresearchgate.net The reaction involves the condensation of a carbonyl compound, in this case, a quinoline carbaldehyde, with an α-haloester or α-haloketone in the presence of a base. researchgate.netijpsi.org

This strategy has been effectively used to synthesize analogs of this compound. Specifically, (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives have been prepared from 2-chloroquinoline-3-carbaldehyde. researchgate.netijpsi.org In these syntheses, the quinoline-3-carbaldehyde reacts with a phenacyl bromide derivative using a mild base like potassium carbonate (K2CO3) in a solvent such as DMF at room temperature. researchgate.netijpsi.org This reaction proceeds with excellent yields and generates the carbon-carbon bond and the epoxide ring in a single, efficient step. researchgate.net The reaction can produce both cis and trans isomers of the resulting epoxide, with the trans isomer often being the major product. researchgate.net However, the formation and crystallographic characterization of a cis isomer has also been reported. iucr.org

Table 2: Darzens Condensation for the Synthesis of Quinolinyl Epoxy Ketones

| Quinoline Aldehyde | α-Halo Ketone | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Phenacyl bromide | K2CO3 | DMF, Room Temp, 6h | Excellent | ijpsi.org |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | p-Tolyl bromide derivative | Base-mediated | DMF, 100°C, 12h | 72% (analogous) |

Synthetic Routes Originating from Oxirane Precursors

In a strategic reversal, the quinoline ring can be constructed from starting materials that already contain an oxirane ring. This approach leverages the reactivity of the epoxide to direct the formation of the heterocyclic system.

One documented method involves the reductive cyclization of [3-(2-nitrophenyl)oxiran-2-yl]methanones. researchgate.net In this synthesis, the oxirane-containing starting material is treated with a reducing agent like sodium dithionite (B78146) (Na2S2O4). This reduces the nitro group to an amine, which then undergoes an intramolecular reaction, leading to the formation of 3-hydroxy-2-arylquinolines. researchgate.net

Another innovative approach is the domino reaction of arylamines with styrene (B11656) oxides, catalyzed by a Lewis acid such as ytterbium(III) triflate. researchgate.net This reaction proceeds through a cascade of bond-forming events to construct 2-benzyl-3-arylquinoline derivatives, demonstrating that an epoxide can serve as a key building block for the assembly of the quinoline core. researchgate.net

Cycloaddition and Rearrangement Strategies Involving Oxirane Intermediates

Cycloaddition reactions represent a powerful tool in the synthesis of complex cyclic systems. While direct [n+m] cycloaddition to form the quinoline ring fused to an oxirane might be less common, the strategic use of cycloaddition reactions to build the quinoline core, followed by epoxidation, is a viable approach. For instance, domino reactions, such as a domino intramolecular Diels-Alder/intramolecular furan (B31954) Diels-Alder/aromatization sequence, can efficiently construct complex polycyclic frameworks that can be precursors to quinoline derivatives. acs.org

Rearrangement reactions of oxirane intermediates also play a crucial role in the synthesis of substituted quinolines. For example, acid-catalyzed rearrangements of aryl 3-(2-nitroaryl)oxiran-2-yl ketones have been shown to yield 3-hydroxyquinolin-4(1H)-ones. researchgate.net This type of rearrangement, known as the Meinwald rearrangement, involves the cleavage of a C-C bond in the oxirane ring followed by migration of a group to an adjacent carbocationic center. researchgate.netresearchgate.net In some cases, these rearrangements can be part of a one-pot synthesis, providing an efficient route to functionalized quinolines. researchgate.net

A notable example is the Darzens condensation, which facilitates the formation of an epoxy functional group adjacent to a keto or ester group through a carbon-carbon bond-forming reaction. iucr.org This method has been successfully applied to synthesize (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives from 2-chloroquinoline-3-carbaldehyde. iucr.orgresearchgate.net The reaction conditions are typically mild, and the resulting epoxides can be isolated and characterized. researchgate.net It has been observed that the Darzens condensation often leads to the formation of trans epoxides, with the cis isomers being less common. iucr.org

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. google.com Consequently, significant effort has been dedicated to developing stereoselective methods for the synthesis of chiral this compound enantiomers.

Asymmetric Epoxidation Methodologies

Asymmetric epoxidation of a suitable precursor, such as 3-vinylquinoline, is a direct and powerful strategy for obtaining chiral this compound. Several asymmetric epoxidation methods have been developed, which can be broadly categorized as either metal-catalyzed or organocatalytic. rsc.org

Nucleophilic epoxidation methods are particularly effective for electron-deficient double bonds and offer an alternative to electrophilic methods. wikipedia.org The Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions, is a classic example. wikipedia.org Asymmetric variations of this reaction have been developed using chiral catalysts or reagents. wikipedia.org For instance, polypeptide-based catalysts in phase-transfer systems have shown promise. wikipedia.orgyoutube.com

Catalytic asymmetric epoxidation using environmentally benign oxidants like hydrogen peroxide is a growing area of research. rsc.org Fructose-derived ketones have been employed as catalysts in conjunction with potassium peroxomonosulfate (Oxone) to achieve high enantioselectivity for the epoxidation of trans-disubstituted and trisubstituted olefins. organic-chemistry.org The reaction conditions, including pH, solvent, and temperature, can be optimized to enhance catalytic efficiency and enantioselectivity. organic-chemistry.org Aspartate-derived peracids, generated in situ, have also been used in catalytic asymmetric epoxidation, demonstrating good yields and enantiomeric excesses for certain substrates. nih.gov

Chiral Auxiliary or Catalytic Asymmetric Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgethz.ch This approach, considered a second-generation method of asymmetric synthesis, has been widely used in various transformations, including alkylations and aldol (B89426) reactions. iranchembook.irresearchgate.net The auxiliary, after guiding the formation of the desired stereocenter, can be removed and often recycled. ethz.ch

In the context of quinoline synthesis, chiral auxiliaries can be employed to control the formation of stereocenters in precursors that are subsequently converted to this compound. For example, chiral oxazolidinones are effective auxiliaries in stereoselective aldol reactions, which can establish two contiguous stereocenters simultaneously. wikipedia.orgresearchgate.net The resulting aldol adducts can then be further manipulated to form the desired chiral epoxide. Highly stereoselective furoindoline derivatives have been synthesized using an imidazolidinone-based chiral auxiliary-mediated aldol adduct, followed by a reductive cyclization. researchgate.net

Catalytic asymmetric approaches often involve the use of chiral ligands in combination with a metal catalyst. researchgate.net A wide variety of chiral ligands containing quinoline motifs have been synthesized and utilized in asymmetric catalysis. researchgate.net These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction.

Sustainable and Green Chemistry Applications in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cuestionesdefisioterapia.com In recent years, there has been a significant push to develop more sustainable and environmentally friendly methods for the synthesis of quinoline derivatives. nih.govresearchgate.net

Traditional methods for quinoline synthesis often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and long reaction times. nih.gov Green chemistry approaches seek to address these issues by utilizing alternative energy sources, greener solvents, and reusable catalysts. researchgate.net

Microwave irradiation, for example, has been shown to accelerate reactions and improve yields in the synthesis of quinoline derivatives. nih.gov The use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids as green solvents is another important strategy. researchgate.netmdpi.com These solvents are often less toxic and can be recycled, reducing the environmental impact of the synthesis. mdpi.com

The development of reusable catalysts, particularly magnetic nanoparticles, is a promising area in green quinoline synthesis. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.gov For instance, nano-magnetite supported cysteine organocatalysts have been used for the synthesis of quinoline derivatives under solvent-free conditions with microwave irradiation. nih.gov Similarly, zinc chloride supported on silica-coated magnetic nanoparticles has been employed as an efficient and reusable catalyst for the Friedlander synthesis of quinolines. nih.gov

Chemical Transformations and Reactivity Profiles of the 3 Oxiran 2 Yl Quinoline System

Oxirane Ring-Opening Reactions

The high ring strain and the polarized C-O bonds of the oxirane moiety make it an excellent electrophile. Consequently, it readily undergoes ring-opening reactions with a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of 3-(oxiran-2-yl)quinoline, providing access to a diverse array of functionalized quinoline (B57606) derivatives.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on one of the epoxide carbons is a common and synthetically valuable reaction of this compound. The regioselectivity of this attack is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

The reaction of this compound with amines is a facile process that leads to the formation of 1-(quinolin-3-yl)-2-aminoethanol derivatives. This reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the epoxide carbons, leading to the opening of the ring. For instance, the reaction of (R)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline with various primary amines results in the corresponding (R)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-(alkylamino)ethan-1-ol products. mdpi.com This transformation is often carried out in a suitable solvent like dichloromethane (B109758) (DCM) with an excess of the amine. mdpi.com The resulting aminoalcohols are important scaffolds in medicinal chemistry. mdpi.comniscpr.res.in

A series of novel quinolineaminoethanols have been synthesized by reacting (R)- or (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline with different amines. mdpi.com The reaction conditions and yields for a selection of these derivatives are presented in the table below.

Table 1: Synthesis of Aminoalcohol Derivatives from 4-(Oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline

| Starting Epoxide | Amine | Product | Yield (%) |

|---|---|---|---|

| (R)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline | 2-(4-methoxyphenyl)ethan-1-amine | (R)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-((4-methoxyphenethyl)amino)ethan-1-ol | 80 |

| (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline | 2-(4-methoxyphenyl)ethan-1-amine | (S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-((4-methoxyphenethyl)amino)ethan-1-ol | 87 |

| (R)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline | 2-(4-chlorophenyl)ethan-1-amine | (R)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-((4-chlorophenethyl)amino)ethan-1-ol | 68 |

| (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline | 2-phenylethan-1-amine | (S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-(phenethylamino)ethan-1-ol | 63 |

| (R)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline | methyl 4-(2-aminoethyl)benzoate | Methyl (R)-4-(2-((2-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-hydroxyethyl)amino)ethyl)benzoate | 77 |

Data sourced from MDPI mdpi.com

Similar to amines, other heteroatom nucleophiles such as thiols and alcohols can also open the oxirane ring of this compound. evitachem.com These reactions also typically follow an SN2 pathway, yielding the corresponding thioethers and ethers, respectively. The regioselectivity of the attack depends on the reaction conditions. Under basic or neutral conditions, the nucleophile generally attacks the less substituted carbon of the epoxide. The reactivity of the oxirane ring towards these nucleophiles makes this compound a useful precursor for a variety of functionalized quinoline derivatives. evitachem.comnih.gov The reaction of epoxides with thiols is a key reaction in the formation of β-hydroxy thioethers.

The hydrolysis of the oxirane ring in this compound leads to the formation of the corresponding vicinal diol, quinoline-3,4-diol. This reaction can be catalyzed by either acid or base. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. In basic media, hydroxide (B78521) ions directly attack the epoxide carbon. The formation of vicinal diols from epoxides is a well-established transformation in organic synthesis. rsc.org The resulting diols can serve as precursors for the synthesis of other important compounds, such as quinoxalines, through condensation reactions with diamines. researchgate.netrsc.org

Acid-Catalyzed Rearrangements and Subsequent Cyclizations

Under acidic conditions, this compound can undergo rearrangements to form carbonyl compounds. This transformation, known as the Meinwald rearrangement, involves the migration of a substituent from one carbon of the epoxide to the other, leading to the formation of a ketone or an aldehyde. researchgate.netresearchgate.net Lewis acids are often employed to promote these rearrangements. rsc.orgnih.govuni-muenchen.decore.ac.uk The nature of the Lewis acid and the reaction conditions can influence the outcome of the reaction, sometimes leading to complex molecular architectures. nih.gov For instance, the acid-catalyzed rearrangement of some 3-aryloxirane-2-carboxamides can lead to the formation of 3-arylquinolin-2(1H)-ones through a novel rearrangement sequence. researchgate.net The ortho-nitro substituent on a proximal aryl group can be directly involved in the nucleophilic opening of the oxirane ring. researchgate.net

Thermal and Metal-Catalyzed Rearrangements of the Oxirane Moiety

In addition to acid-catalyzed processes, the oxirane ring of this compound can undergo rearrangements under thermal or metal-catalyzed conditions. These reactions can lead to the formation of various isomeric products, including aldehydes, ketones, and allylic alcohols. Transition metal catalysts, such as those based on nickel, iridium, rhodium, copper, cobalt, and scandium, have been utilized for the synthesis of quinolines and their derivatives through various reaction pathways. nih.gov While direct thermal or metal-catalyzed rearrangement studies specifically on this compound are not extensively detailed in the provided context, the general reactivity of epoxides suggests that such transformations are plausible and could provide alternative synthetic routes to functionalized quinolines.

Reactivity of the Quinoline Nucleus

The reactivity of the this compound system is dictated by the interplay between the quinoline nucleus and the attached oxirane ring. The quinoline core, a fused aromatic heterocycle, possesses distinct reactivity patterns in its benzene (B151609) and pyridine (B92270) rings.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. pressbooks.pub In the case of the quinoline scaffold, the reaction is generally directed towards the electron-rich benzene ring (carbocyclic ring) rather than the electron-deficient pyridine ring (heterocyclic ring). cutm.ac.in The nitrogen atom in the pyridine ring exerts a deactivating, electron-withdrawing effect, making it less susceptible to electrophilic attack. cutm.ac.in

Consequently, electrophilic substitution on an unsubstituted quinoline molecule typically occurs at the C5 and C8 positions. cutm.ac.in The presence of the 3-(oxiran-2-yl) group, which can be electron-withdrawing, would further deactivate the pyridine ring. The precise regiochemical outcome of EAS on this compound itself is not widely reported, but the general principles of quinoline chemistry suggest that substitution would still favor the carbocyclic ring. The use of specific catalysts and directing groups can be employed to control the regioselectivity of such reactions. nih.govsemanticscholar.org For instance, iron-catalyzed halogenation has been shown to favor ortho-substitution on aniline (B41778) and carbazole (B46965) derivatives, demonstrating that catalysis can override inherent substrate-directing effects. nih.govsemanticscholar.org

Table 1: General Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

| Position(s) of Attack | Ring System | Rationale |

| C5 and C8 | Benzene Ring | Higher electron density compared to the pyridine ring. cutm.ac.in |

| C2, C4, C6, C7 | Pyridine/Benzene Rings | Generally disfavored due to the deactivating effect of the nitrogen atom. cutm.ac.in |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize electron-poor aromatic rings. masterorganicchemistry.com On the quinoline nucleus, these reactions preferentially occur at the C2 and C4 positions, which are electron-deficient due to their proximity to the heterocyclic nitrogen atom. cutm.ac.in A successful SNAr reaction requires the presence of a good leaving group, typically a halide, at the position of substitution. pressbooks.pub

For the parent this compound, direct SNAr is not feasible as it lacks a suitable leaving group on the quinoline core. However, derivatives such as (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone are reactive towards nucleophiles. researchgate.net In these cases, the nucleophile attacks the C2 position, displacing the chloride ion. The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The presence of strong electron-withdrawing groups on the ring can accelerate the rate of SNAr reactions by stabilizing this anionic intermediate. masterorganicchemistry.com

Functionalization of the Quinoline Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for direct functionalization at the nitrogen center through reactions like N-oxidation and quaternization.

N-Oxidation : The quinoline nitrogen can be oxidized, typically using peroxy acids, to form the corresponding quinoline N-oxide. sioc-journal.cn Quinoline N-oxides are versatile synthetic intermediates. The N-oxide group activates the C2 and C4 positions for both nucleophilic and electrophilic attack, and can be used to facilitate C2-functionalization reactions, such as C-H heteroarylation. sioc-journal.cnbeilstein-journals.org

Quaternization : The nitrogen atom readily reacts with electrophiles like alkyl halides to form quaternary quinolinium salts. researchgate.net This process is fundamental for synthesizing a variety of compounds. For instance, benzo[f]quinoline (B1222042) can be quaternized with α-bromocarbonyl compounds to generate benzo[f]quinolinium salts, which serve as precursors for creating fused heterocyclic systems like benzo[f]pyrrolo[1,2-a]quinolines. researchgate.net This quaternization introduces a positive charge on the nitrogen, significantly altering the electronic properties and reactivity of the quinoline ring system.

Tandem and Cascade Reactions Involving the this compound Scaffold

Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. wikipedia.org The this compound scaffold is well-suited for such transformations due to the presence of two distinct reactive functionalities: the strained, electrophilic oxirane ring and the versatile quinoline nucleus.

A common strategy involves an initial nucleophilic attack on the oxirane ring, which triggers a subsequent cyclization or rearrangement involving the quinoline system. For example, studies on related aryl oxiranes have shown that acid-catalyzed rearrangements can lead to the formation of quinolinone structures through complex reaction cascades. researchgate.net In one instance, aryl 3-(2-nitrophenyl)oxiran-3-yl ketones were found to rearrange in an acidic medium to yield 3-hydroxyquinolin-4(1H)-ones. researchgate.net

Furthermore, palladium-catalyzed tandem reactions have been developed for oxirane-containing substrates to build complex molecular architectures. A palladium-catalyzed C-C bond activation-initiated reaction of 2-(3-phenyloxiran-2-yl)benzonitriles with arylboronic acids enables the construction of valuable benzo-fused dipyrromethenes through a sequence of bond cleavage and reconstruction events. acs.org Multicomponent reactions, which are often cascade processes, have also been utilized to construct highly functionalized quinoline derivatives from simpler precursors. beilstein-journals.org These examples highlight the potential of the this compound system to participate in complex and efficient tandem transformations to build molecular complexity.

Stereochemical Control and Regioselectivity in this compound Transformations

Controlling stereochemistry and regioselectivity is crucial in the synthesis of complex molecules. In reactions involving this compound, these aspects are primarily governed by the properties of the oxirane ring and the quinoline nucleus.

Regioselectivity: The outcome of a reaction at different sites of the molecule is a key consideration.

Oxirane Ring Opening : The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon of the oxirane ring (an SN2-type reaction). Conversely, under acidic conditions, the reaction may favor attack at the more substituted carbon, as the protonated epoxide oxygen can stabilize a developing positive charge at this position.

Quinoline Ring Substitution : As previously discussed, electrophilic substitution is directed towards C5 and C8, while nucleophilic substitution (with a leaving group present) is directed to C2 and C4. cutm.ac.in

Stereochemical Control: If the this compound starting material is chiral (i.e., enantiomerically pure), this chirality can be transferred to the products.

Epoxide as a Chiral Director : The stereochemistry of the epoxide ring plays a critical role in directing the approach of reagents. The nucleophilic ring-opening of a chiral epoxide via an SN2 mechanism proceeds with inversion of configuration at the electrophilic carbon center. This allows the stereochemical integrity of the molecule to be controlled and transferred during a synthetic sequence. For example, in (R)-5-(oxiran-2-ylmethoxy)quinoline, the (R)-configuration of the epoxide directs nucleophilic attack to the less hindered carbon, thereby preserving chirality in the resulting β-amino alcohol or thioether derivatives. The use of chiral catalysts, such as those based on chiral lithium amides, can also induce high levels of stereocontrol in reactions involving the quinoline scaffold.

Table 2: Summary of Regio- and Stereoselectivity Principles

| Transformation | Position(s) | Controlling Factors | Stereochemical Outcome |

| Nucleophilic Epoxide Opening | Less substituted carbon | Basic/neutral conditions, SN2 mechanism | Inversion of configuration |

| Nucleophilic Epoxide Opening | More substituted carbon | Acidic conditions | Dependent on mechanism |

| Electrophilic Substitution | C5/C8 of quinoline ring | Inherent electronics of quinoline cutm.ac.in | Not directly controlled by oxirane stereocenter |

| Nucleophilic Substitution | C2/C4 of quinoline ring | Inherent electronics of quinoline cutm.ac.in | Not directly controlled by oxirane stereocenter |

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed insight into the atomic connectivity of a molecule in solution. For derivatives of 3-(Oxiran-2-yl)quinoline, a full suite of NMR experiments is typically performed for complete structural assignment. researchgate.netresearchgate.net

¹H NMR: This technique identifies the chemical environment of hydrogen atoms. The spectrum for this compound would show distinct signals for the protons on the quinoline (B57606) ring and the epoxide (oxirane) ring. The aromatic protons of the quinoline system would appear in the downfield region (typically 7-9 ppm), while the protons on the epoxide ring would be found in the more upfield region.

¹³C NMR: This experiment maps the carbon skeleton of the molecule. Each unique carbon atom in the quinoline and oxirane rings would correspond to a specific signal, confirming the total number of carbon atoms.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify which hydrogen atoms are adjacent to one another within the quinoline and oxirane rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close in space, which helps in determining the molecule's stereochemistry and conformation.

While the literature confirms the use of these techniques for characterizing quinoline epoxides, specific chemical shift data for this compound are not available in the cited abstracts. researchgate.netresearchgate.net Therefore, a detailed data table cannot be generated.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the characterization of this compound, the IR spectrum would be expected to show characteristic absorption bands. researchgate.netresearchgate.net Key expected peaks would include C-H stretching from the aromatic quinoline ring, C=C and C=N stretching vibrations within the quinoline system, and characteristic C-O stretching and ring-breathing vibrations for the epoxide ring. Although the literature confirms that Fourier-transform infrared (FT-IR) spectroscopy is used to characterize these compounds, specific absorption frequencies (cm⁻¹) are not provided in the available sources. researchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is specifically mentioned for the analysis of quinoline epoxide derivatives. researchgate.netresearchgate.net This method provides a highly accurate mass measurement of the parent ion, allowing for the determination of its exact molecular formula (C₁₁H₉NO). Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, offering additional confirmation of the molecular structure. The precise experimental mass-to-charge (m/z) ratio for this compound from HRMS analysis is not available in the consulted abstracts.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a crystalline solid. For novel quinoline derivatives, this technique can confirm the molecular connectivity, conformation, and intermolecular interactions in the solid state. scielo.br The characterization of similar quinoline epoxides has been accomplished using Powder X-ray Diffraction (PXRD), a technique used to analyze the crystal structure of a powdered solid. researchgate.netresearchgate.net While this confirms that crystallographic methods are applied to this class of compounds, specific single-crystal X-ray diffraction data—such as unit cell dimensions, space group, and atomic coordinates for this compound—are not reported in the available literature.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LCMS)

Chromatographic techniques are essential for the purification of the synthesized compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a standard method to separate the target compound from any starting materials, byproducts, or impurities. By coupling HPLC with mass spectrometry (LCMS), it is possible to confirm the molecular weight of the compound corresponding to the main peak in the chromatogram, thereby verifying its identity and purity simultaneously. While the synthesis of quinoline derivatives involves purification steps that would typically employ such methods, specific chromatographic conditions (e.g., column type, mobile phase, flow rate, retention time) for this compound have not been detailed in the reviewed sources.

Computational Chemistry and Mechanistic Insights into 3 Oxiran 2 Yl Quinoline Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. nih.govrsc.orgnih.gov For 3-(Oxiran-2-yl)quinoline, DFT calculations are instrumental in understanding its reactivity, particularly the behavior of the strained oxirane ring and the electronic influence of the quinoline (B57606) system.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. A primary area of investigation is the ring-opening of the epoxide, which can proceed through different mechanisms depending on the reaction conditions (e.g., acidic or basic catalysis) and the nature of the nucleophile.

Theoretical studies on similar quinoline-epoxide systems have shown that DFT can accurately predict the transition state geometries and activation energies for such reactions. researchgate.netresearchgate.net For instance, in a nucleophilic attack on the oxirane ring, DFT can help determine whether the reaction follows an SN2-like mechanism and can identify the preferred site of attack (i.e., at the C2 or C3 position of the oxirane ring). The quinoline moiety, with its electron-withdrawing or -donating capabilities depending on the substituent, can significantly influence the regioselectivity of the epoxide ring-opening. DFT calculations can quantify this influence by analyzing the charge distribution and frontier molecular orbitals of the molecule. nih.gov

Free Energy Profiles and Kinetic Analysis of Transformation Pathways

Beyond identifying stationary points on the potential energy surface, DFT calculations can be used to construct free energy profiles for various reaction pathways. researchgate.net This involves calculating the vibrational frequencies of the reactants, transition states, and products to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

By comparing the free energy barriers of different possible transformation pathways, researchers can predict the kinetic favorability of each route. For this compound, this could involve comparing the pathways for epoxide ring-opening by different nucleophiles or under different catalytic conditions. The calculated rate constants, derived from transition state theory and the computed free energy barriers, can provide quantitative predictions of reaction kinetics, which can be compared with experimental data.

Investigation of Solvent Effects on Reaction Outcomes

The surrounding solvent can have a profound impact on reaction mechanisms and rates. DFT calculations can incorporate the influence of the solvent through either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For reactions of this compound, the polarity of the solvent can influence the stability of charged intermediates and transition states. For example, a polar protic solvent might stabilize a more charge-separated transition state, thereby lowering the activation energy for the epoxide ring-opening. DFT calculations incorporating solvent effects can provide a more realistic description of the reaction energetics and can help explain experimentally observed solvent-dependent reactivity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT is excellent for studying the details of chemical reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of molecules and their interactions with biological macromolecules over time. nih.govtandfonline.commdpi.comnih.govtandfonline.com

For this compound, MD simulations can reveal the preferred conformations of the molecule in solution. This is particularly important for understanding how the molecule might fit into the active site of an enzyme or a receptor. The flexibility of the bond connecting the oxirane and quinoline rings allows for a range of possible spatial arrangements, and MD simulations can map the free energy landscape associated with this conformational flexibility.

In the context of drug design, MD simulations are invaluable for studying the binding of this compound derivatives to a biological target. nih.govmdpi.comnih.gov After an initial docking pose is obtained, MD simulations can be used to assess the stability of the ligand-protein complex. nih.govmdpi.com These simulations can provide insights into:

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

The role of water molecules in mediating ligand-protein interactions.

The conformational changes that may occur in both the ligand and the protein upon binding.

The calculation of binding free energies, which can provide a more accurate estimate of the binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Derived Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netnih.govallsubjectjournal.commdpi.com These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

Quantum chemical descriptors, calculated using methods like DFT, are often used in QSAR studies because they can capture the electronic and steric properties of molecules that are relevant to their biological activity. For a series of derivatives of this compound, a QSAR study might involve calculating descriptors such as:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap can be an indicator of chemical reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.gov

Atomic Charges: The partial charges on individual atoms can indicate sites for electrostatic interactions.

By correlating these descriptors with the measured biological activity of a set of this compound analogs, a statistically significant QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Table 1: Representative Quantum Chemical Descriptors for QSAR Analysis

| Descriptor | Description | Typical Value Range for Quinoline Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |

| Dipole Moment | Measure of molecular polarity | 1.0 to 4.0 Debye |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.8 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.5 to 3.0 eV |

Hirshfeld Surface Analysis and Intermolecular Interaction Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.govacs.orgmdpi.comtandfonline.com By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique representation of the molecular shape and its immediate environment.

For this compound, Hirshfeld surface analysis can be used to:

Identify the types of intermolecular contacts present in the crystal lattice (e.g., H···H, C-H···O, C-H···N, π-π stacking). nih.gov

Visualize these interactions using 2D fingerprint plots, which provide a summary of the intermolecular contact distances. nih.gov

The analysis of the Hirshfeld surface can reveal the key interactions that govern the solid-state structure of this compound and its derivatives. This information is valuable for understanding polymorphism, crystal engineering, and the relationship between crystal structure and physical properties. The dnorm surface, in particular, highlights contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. mdpi.com

Role As a Synthetic Intermediate and Derivatization Strategies

Precursor to Structurally Diverse Bi-Heterocyclic Hybrids

The strained three-membered ring of the oxirane moiety in 3-(Oxiran-2-yl)quinoline is susceptible to nucleophilic attack, leading to ring-opening and the formation of new carbon-heteroatom bonds. This reactivity is extensively exploited in the synthesis of bi-heterocyclic hybrids, where the quinoline (B57606) core is fused or linked to another heterocyclic system. The reaction of this compound with various nucleophiles, such as amines, thiols, and azides, serves as a powerful strategy for introducing a second heterocyclic motif.

For instance, the reaction with primary or secondary amines can lead to the formation of amino alcohol derivatives, which can subsequently undergo cyclization to generate fused heterocyclic systems like pyrazino[2,3-c]quinolines or other nitrogen-containing polycycles. Similarly, reaction with bifunctional nucleophiles can directly yield novel bi-heterocyclic scaffolds in a single step. The regioselectivity and stereoselectivity of the oxirane ring-opening can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of a specific isomer.

| Nucleophile | Resulting Bi-Heterocyclic System (Potential) | Reference |

| Primary Amines (e.g., aniline (B41778) derivatives) | Dihydro-1H-pyrrolo[3,2-c]quinolines | Fictional Example |

| Hydrazine Derivatives | Dihydropyrazolo[4,3-c]quinolines | Fictional Example |

| Guanidine | Dihydroimidazo[4,5-c]quinolines | Fictional Example |

| Thiourea | Dihydrothiazolo[4,5-c]quinolines | Fictional Example |

These bi-heterocyclic hybrids often exhibit enhanced biological activity compared to their individual heterocyclic components, a concept known as molecular hybridization. The ability to readily access a diverse range of such hybrids from a common precursor like this compound is of significant interest in drug discovery.

Scaffold for the Construction of Complex Molecular Architectures and Natural Product Analogs

The synthetic utility of this compound extends beyond the synthesis of simple bi-heterocyclic systems. Its inherent reactivity makes it an ideal starting material for the construction of more complex molecular architectures, including analogs of naturally occurring alkaloids and other bioactive compounds. The quinoline ring system is a common feature in many natural products, and the oxirane functionality provides a convenient entry point for introducing additional complexity and functionality.

Through carefully designed multi-step synthetic sequences, the oxirane ring can be opened and the resulting functional groups can be further elaborated to build intricate polycyclic frameworks. For example, the hydroxyl group generated from the ring-opening can be used as a handle for further reactions, such as etherification, esterification, or oxidation. The newly introduced side chain can also participate in intramolecular cyclization reactions to form new rings. This approach allows for the diastereoselective synthesis of complex molecules, where the stereochemistry of the final product is controlled by the stereochemistry of the initial oxirane.

Synthetic Strategies Employing this compound:

Cascade Reactions: A single reaction of the oxirane can trigger a cascade of subsequent reactions, leading to the rapid assembly of a complex molecular scaffold.

Diastereoselective Synthesis: The use of chiral catalysts or reagents in the ring-opening of a racemic or enantiomerically enriched this compound can lead to the formation of specific stereoisomers of the final product.

Divergent Synthesis: From the common intermediate generated by the ring-opening, a variety of different molecular architectures can be accessed by employing different subsequent reaction pathways.

The ability to synthesize analogs of natural products is crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of a natural product, researchers can identify the key pharmacophoric features responsible for its activity and design more potent and selective drug candidates.

Strategies for Combinatorial Library Generation Based on the this compound Core

Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of structurally related compounds, known as a library. The this compound core is an excellent scaffold for the generation of such libraries due to its versatile reactivity. By reacting this compound with a diverse set of building blocks, a large library of quinoline derivatives can be quickly assembled.

A common strategy for combinatorial library generation involves a "split-and-pool" synthesis approach. In this method, a solid support is functionalized with this compound. The support is then split into multiple portions, and each portion is reacted with a different nucleophile. The portions are then pooled, mixed, and split again for the next reaction step. This process is repeated for several steps, resulting in a library where each bead of the solid support contains a single, unique compound.

Alternatively, parallel synthesis techniques can be employed, where each reaction is carried out in a separate well of a microtiter plate. This allows for the synthesis of a smaller, more focused library of compounds, where each compound is individually characterized.

| Library Generation Strategy | Description | Advantages |

| Solid-Phase Synthesis | This compound is attached to a solid support, and subsequent reactions are carried out on the support. | Ease of purification, potential for automation. |

| Solution-Phase Parallel Synthesis | Reactions are carried out in solution in separate reaction vessels (e.g., wells of a microtiter plate). | Broader range of compatible reactions, easier reaction monitoring. |

| Diversity-Oriented Synthesis (DOS) | A synthetic strategy that aims to generate a library of structurally diverse and complex molecules from a common starting material. | Exploration of a wider chemical space, potential to identify novel biological activities. |

The resulting combinatorial libraries can then be screened for biological activity against a variety of targets, such as enzymes, receptors, and ion channels. This high-throughput screening approach can rapidly identify "hit" compounds with promising activity, which can then be further optimized to develop lead compounds for drug development.

Utility in the Synthesis of Advanced Intermediates for Bioactive Molecule Development

Beyond its direct use in the synthesis of final drug candidates, this compound also serves as a crucial building block for the synthesis of advanced intermediates. These intermediates are more complex molecules that are closer in structure to the final bioactive target and can be used in the later stages of a multi-step synthesis.

The reactivity of the oxirane ring allows for the introduction of key functional groups and structural motifs that are required for the biological activity of the target molecule. For example, the ring-opening of this compound with a protected amine can introduce a side chain that is a common feature in many kinase inhibitors. The resulting intermediate can then be further elaborated to synthesize a variety of potent and selective inhibitors.

Examples of Bioactive Scaffolds Accessible from this compound Intermediates:

| Bioactive Scaffold | Therapeutic Area (Potential) |

| Pyrrolo[2,1-c] nih.govuomustansiriyah.edu.iqbenzodiazepines | Anticancer |

| Quinolone-fused β-lactams | Antibacterial |

| Pyrido[2,3-b]quinolines | Antiviral |

Structure Activity Relationship Sar Studies of 3 Oxiran 2 Yl Quinoline Derivatives in Vitro Focus

Systematic Design Principles for SAR Exploration

The systematic exploration of the SAR for quinoline (B57606) derivatives involves the synthesis of a series of analogs where specific parts of the molecule are methodically altered. This process helps to identify the key structural features—the pharmacophore—responsible for the compound's biological activity and to understand the influence of various substituents on its interaction with a biological target.

Key design principles for exploring the SAR of the 3-(oxiran-2-yl)quinoline scaffold include:

Modification of the Quinoline Core: Substituents are introduced at various positions on the quinoline ring system. For instance, studies on other quinoline derivatives have shown that introducing halogen atoms (e.g., chlorine, fluorine) or hydrophobic groups at specific positions, such as position 7, can favorably influence activity. mdpi.comnih.gov Conversely, bulky substituents at other positions might decrease activity due to steric hindrance.

Alteration of the Oxirane Ring: The stereochemistry of the oxirane (epoxide) ring is a critical factor. Synthesizing and testing different stereoisomers can reveal if the biological target has a specific stereochemical preference for binding.

Introduction of Substituents on Aromatic Rings: If the quinoline or an associated phenyl group is further substituted, the electronic properties (electron-donating vs. electron-withdrawing groups) and steric properties of these substituents are systematically varied to map their effect on activity. For example, in some quinoline series, an electron-withdrawing bromo group on an associated phenyl ring was found to enhance binding affinity. nih.gov

Varying Linkers and Side Chains: If the core structure is attached to other moieties, the length, flexibility, and chemical nature of the linking chain are modified to optimize interactions with the target protein.

By synthesizing and testing a library of such systematically varied compounds, researchers can build a qualitative SAR model that guides the design of next-generation derivatives with improved potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a leap from qualitative SAR to quantitative, mathematical models that correlate the chemical structure of compounds with their biological activities. dergipark.org.trresearchgate.net These models are invaluable for predicting the activity of unsynthesized compounds, prioritizing candidates for synthesis, and gaining deeper insight into the mechanisms of action. nih.govnih.gov

Both 2D and 3D-QSAR methods are instrumental in drug design. mdpi.comnih.gov

2D-QSAR: This approach establishes a relationship between biological activity and 2D molecular descriptors, which are calculated from the 2D representation of the molecule. mdpi.com These descriptors can include constitutional, topological, and electronic properties. nih.gov While computationally less intensive, 2D-QSAR models may not fully capture the complex three-dimensional interactions between a ligand and its receptor. nih.gov

3D-QSAR: This method provides a more detailed and spatially accurate model by considering the three-dimensional structure of the molecules. nih.gov Prominent 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.comjmaterenvironsci.commdpi.com

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and uses statistical methods like Partial Least Squares (PLS) to correlate these fields with biological activity. nih.govjmaterenvironsci.com

CoMSIA expands on CoMFA by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more comprehensive model of ligand-receptor interactions. mdpi.commdpi.com

The results of 3D-QSAR studies are often visualized as contour maps, which highlight regions around the molecule where specific properties are predicted to either enhance or diminish biological activity. nih.gov For example, a green contour in a CoMFA steric map indicates a region where bulky groups are favored, while a blue contour in an electrostatic map might indicate where positive charge is beneficial for activity. nih.gov

The foundation of any QSAR model is the selection of molecular descriptors—numerical values that characterize the properties of a molecule. nih.govnih.gov These descriptors are calculated from the molecular structure and are used as the independent variables in the mathematical model to predict biological activity. dergipark.org.tr For quinoline derivatives, a wide range of descriptors are employed. dergipark.org.trresearchgate.net

| Descriptor Category | Specific Examples | Description |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | Describes the basic composition and connectivity of the molecule. |

| Topological | Topological Polar Surface Area (TPSA), Atomic Connectivity | Characterizes the 2D topology and shape of the molecule. TPSA is often correlated with bioavailability. researchgate.net |

| Electronic | Dipole Moment, Electronegativity, HOMO/LUMO Energies | Describes the electronic properties, such as charge distribution and the molecule's ability to participate in electronic interactions. dergipark.org.tr |

| Physicochemical / Hydrophobic | LogP (Octanol-Water Partition Coefficient), Molar Refractivity (AMR) | Relates to the molecule's solubility, permeability, and hydrophobic interactions. mdpi.comdergipark.org.tr |

| Geometrical (3D) | Van der Waals Volume (VABC), Steric Parameters | Describes the 3D size and shape of the molecule. mdpi.com |

In robust QSAR studies, models built using these descriptors are rigorously validated to ensure they have strong predictive power for new, untested compounds. mdpi.commdpi.com

Pharmacophore Modeling and Ligand-Based Design Approaches

When the 3D structure of the biological target is unknown, ligand-based design becomes a crucial strategy. mdpi.com Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. researchgate.net

The process typically involves:

Identifying Key Features: A set of known active molecules is analyzed to identify common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (RA). researchgate.netnih.gov

Generating Hypotheses: Computational software generates multiple pharmacophore models, which are essentially 3D arrangements of these features. nih.gov

Model Validation: These models are then validated by assessing their ability to distinguish between known active and inactive compounds.

Virtual Screening and Design: The best-validated pharmacophore model can be used as a 3D query to screen large databases of virtual compounds to identify new potential hits. nih.gov It can also guide the synthetic modification of existing compounds to better match the pharmacophore features, with the goal of improving biological activity. nih.gov

For instance, a pharmacophore model developed for a series of quinoline derivatives might reveal that an aromatic ring, two hydrogen bond acceptors, and a hydrophobic group arranged in a specific spatial orientation are critical for activity. researchgate.net This information provides a clear roadmap for designing new this compound derivatives that fit this model.

Molecular Docking Simulations for Putative Biological Target Interactions

Molecular docking is a powerful computational technique used to predict how a ligand (e.g., a this compound derivative) binds to the active site of a macromolecular target, such as a protein or enzyme. nih.govresearchgate.net This method is fundamental in structure-based drug design and helps to elucidate the molecular basis of a compound's activity. nih.govsemanticscholar.org

The docking process involves two main steps:

Sampling: The software explores a vast number of possible conformations of the ligand within the target's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each conformation, ranking them to find the most favorable binding mode. researchgate.net

Molecular docking provides critical insights into the specific interactions that stabilize the ligand-receptor complex. It can predict:

Binding Affinity: The scoring function calculates a value, often expressed as a "docking score" or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. researchgate.net A lower (more negative) binding energy generally indicates a stronger and more stable interaction. researchgate.net

Binding Mode: Docking reveals the preferred orientation of the ligand in the binding pocket. This allows researchers to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. nih.govmdpi.com

This information is invaluable for SAR analysis. For example, if docking reveals that the oxygen atom of the oxirane ring forms a crucial hydrogen bond with a specific amino acid, this would explain why analogs lacking this feature are less active. Similarly, observing that the quinoline ring fits snugly into a hydrophobic pocket can guide the design of derivatives with modified substituents to optimize this interaction. nih.gov

The table below presents hypothetical docking scores for a series of quinoline derivatives against a target protein, illustrating how this data is used to rank compounds and guide design.

| Compound ID | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Compound 1 | Parent this compound | -8.5 | H-bond with SER-120, Pi-Pi stacking with PHE-250 |

| Compound 2 | 7-Chloro substitution | -9.2 | H-bond with SER-120, Pi-Pi stacking with PHE-250, Halogen bond with LEU-118 |

| Compound 3 | 4-Methyl substitution | -7.8 | H-bond with SER-120 |

| Compound 4 | 7-Methoxy substitution | -8.9 | H-bond with SER-120 & ASN-122, Pi-Pi stacking with PHE-250 |

| Compound 5 | Oxirane ring opened | -6.1 | Pi-Pi stacking with PHE-250 |

By integrating these computational approaches—from systematic design and QSAR to pharmacophore modeling and molecular docking—researchers can efficiently navigate the complex chemical space of this compound derivatives to identify and optimize promising new therapeutic agents.

Elucidation of Key Ligand-Target Intermolecular Interactions

The biological activity of this compound derivatives is intrinsically linked to their ability to form specific non-covalent interactions with their target macromolecules. Molecular docking studies have been instrumental in predicting the binding modes of these compounds and identifying the key intermolecular forces at play.

One study focusing on (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives explored their potential interactions with glucosamine-6-phosphate synthase, a target for antimicrobial agents. The in silico analysis revealed that these compounds likely occupy the active site of the enzyme, forming a network of interactions with key amino acid residues. These interactions are thought to be crucial for the observed antibacterial and antifungal activities of this class of compounds.

Another investigation into new quinoline epoxides, including 2-chloro-3-(oxiran-2-yl)quinoline and its substituted analogs, utilized molecular docking to understand their antioxidant effects. The study focused on their interaction with human peroxiredoxin. The docking simulations indicated that the quinoline epoxide scaffold fits within the binding pocket of the enzyme, with specific substitutions on the quinoline ring influencing the binding affinity and orientation. The key interactions likely involve hydrogen bonding with polar residues and hydrophobic interactions with non-polar residues within the active site.

The following interactive table summarizes the predicted intermolecular interactions for a selection of this compound derivatives with a hypothetical protein target, based on common findings in molecular docking studies.

| Compound | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| 2-chloro-3-(oxiran-2-yl)quinoline | Tyr234, Ser156 | Hydrogen Bond, Hydrophobic | -7.5 |

| 2-chloro-6-methoxy-3-(oxiran-2-yl)quinoline | Tyr234, Asn158 | Hydrogen Bond, Hydrophobic | -8.1 |

| 2-chloro-5,8-dimethyl-3-(oxiran-2-yl)quinoline | Leu237, Phe159 | Hydrophobic | -7.9 |

| 2-chloro-6,8-dimethyl-3-(oxiran-2-yl)quinoline | Leu237, Val160 | Hydrophobic | -8.0 |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. For flexible molecules like this compound derivatives, which possess a rotatable bond between the quinoline ring and the oxirane moiety, understanding the preferred conformations and the energy barriers between them is essential for comprehending their molecular recognition properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, which correlate the biological activity of a series of compounds with their 3D structural properties, can provide indirect insights into the bioactive conformation. Such studies on broader classes of quinoline derivatives have highlighted the importance of the spatial arrangement of substituents for activity. While specific 3D-QSAR studies on this compound derivatives are limited, the general principles suggest that the relative orientation of the oxirane ring to the quinoline core is a key factor in determining biological efficacy.

Computational methods such as molecular dynamics simulations can be employed to explore the conformational landscape of these molecules. These simulations can reveal the most stable conformations in different environments and provide insights into the dynamics of the molecule as it approaches and binds to its target. The influence of stereochemistry at the oxirane ring is also a crucial aspect of conformational analysis, as different stereoisomers will present distinct three-dimensional shapes to the biological target, potentially leading to significant differences in activity.

Future Perspectives and Emerging Research Directions for 3 Oxiran 2 Yl Quinoline

Development of Novel and Efficient Synthetic Routes

While classical methods for the synthesis of quinolines and epoxides are well-established, the future lies in the development of more efficient, atom-economical, and environmentally benign synthetic strategies. For 3-(Oxiran-2-yl)quinoline, research is anticipated to move beyond traditional multi-step sequences towards more innovative approaches.

Key emerging synthetic strategies include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to substituted quinolines. rsc.org Future work could focus on designing MCRs that directly install an oxirane or a precursor group at the 3-position of the quinoline (B57606) ring. This would significantly reduce the number of synthetic steps, saving time and resources.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. An unconventional photocatalytic approach has been used for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides. rsc.org Future research could explore the use of photocatalysis for the direct epoxidation of 3-vinylquinoline or for novel cyclization reactions to form the quinoline core with the epoxide already in place.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable safer handling of potentially reactive intermediates and facilitate large-scale production for further studies.

Biocatalysis: The use of enzymes for selective synthesis is a growing area of interest. Future research could investigate the use of enzymes for the enantioselective epoxidation of a suitable quinoline precursor, providing access to chirally pure forms of this compound, which is crucial for pharmacological studies.

| Synthetic Strategy | Potential Advantages | Research Focus for this compound |

| Multicomponent Reactions | High atom economy, reduced step count, structural diversity. rsc.org | Design of novel MCRs to directly form the target molecule or a close precursor. |

| Photocatalysis | Mild reaction conditions, use of renewable energy, unique reactivity. rsc.org | Direct photocatalytic epoxidation or novel cyclization strategies. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Development of a continuous manufacturing process. |

| Biocatalysis | High enantioselectivity, environmentally friendly. | Enzymatic epoxidation for the production of single enantiomers. |

Integration of Machine Learning and AI in Synthetic Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. researchgate.netrsc.org For this compound, these computational tools can be leveraged in several ways.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to a human chemist. rsc.org By training these models on vast reaction databases, they can identify the most promising disconnections and starting materials for the synthesis of this compound and its derivatives.

Reaction Outcome Prediction: Machine learning models can predict the products and yields of chemical reactions with high accuracy, often outperforming human chemists. researchgate.netchemeurope.com This can be used to screen for the best reaction conditions for the synthesis of this compound, reducing the need for extensive experimental optimization.

Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual derivatives of this compound. This allows for the in silico screening of large libraries of potential compounds, prioritizing those with the most promising characteristics for synthesis and testing.

Virtual Library Generation: Create a virtual library of thousands of derivatives by adding different substituents to the quinoline and oxirane rings.

Property Prediction: Use ML models to predict properties such as solubility, metabolic stability, and binding affinity to a specific biological target for all virtual compounds.

Prioritization: Select a smaller subset of the most promising candidates based on the predicted properties.

Retrosynthesis: Employ an AI retrosynthesis tool to devise the most efficient synthetic routes for the prioritized candidates.

Experimental Validation: Synthesize and test the selected compounds in the laboratory to validate the computational predictions.

Exploration of Underexplored Reactivity and Rearrangement Pathways

The epoxide ring is a versatile functional group known for its susceptibility to ring-opening reactions with a wide range of nucleophiles. rsc.org However, the reactivity of the epoxide in this compound, influenced by the electronic properties of the quinoline core, remains largely unexplored.

Future research should focus on:

Nucleophilic Ring-Opening Reactions: A systematic study of the reaction of this compound with various nucleophiles (e.g., amines, thiols, alcohols) would provide a library of novel quinoline derivatives with diverse functional groups. The regioselectivity of the ring-opening (attack at C2' vs. C3' of the oxirane) will be of particular interest.

Lewis Acid-Catalyzed Rearrangements: Epoxides are known to undergo rearrangement reactions in the presence of Lewis acids to form carbonyl compounds. Investigating these rearrangements for this compound could lead to the synthesis of novel quinoline-based aldehydes or ketones, which are valuable synthetic intermediates.

Intramolecular Cyclizations: By introducing a suitable nucleophilic group elsewhere on the quinoline scaffold, it may be possible to induce an intramolecular ring-opening of the epoxide, leading to the formation of complex, fused heterocyclic systems.

Radical Reactions: While less common than nucleophilic additions, the radical-mediated opening of epoxides is a known process. baranlab.org Exploring the reactivity of this compound under radical conditions could unveil novel reaction pathways and products.

| Reaction Type | Potential Products | Area of Investigation |

| Nucleophilic Ring-Opening | Amino alcohols, thioalcohols, ethers. | Regioselectivity and stereoselectivity of the reaction. |

| Lewis Acid Rearrangement | Aldehydes, ketones. | Catalyst screening and mechanistic studies. |

| Intramolecular Cyclization | Fused heterocyclic systems. | Design of precursors for tandem cyclization reactions. |

| Radical Opening | Functionalized open-chain quinolines. | Exploration of reaction conditions and initiators. |

Advanced Derivatization Methodologies for Enhanced Chemical Space Exploration

To fully explore the potential of this compound as a scaffold for drug discovery, it is essential to develop advanced methodologies for its derivatization. This will allow for a systematic exploration of the chemical space around the core structure to identify compounds with improved biological activity and properties. nih.govnih.gov

Future directions in this area include:

Late-Stage Functionalization: This involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. Developing methods for the late-stage functionalization of the quinoline core of this compound would allow for the rapid generation of a diverse range of analogues without the need to re-synthesize the entire molecule from scratch.

Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and reliable way to attach a wide variety of molecular fragments. By first reacting the epoxide with an azide-containing nucleophile, the resulting product could be further derivatized using click chemistry.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules. Using this compound as a starting point, a DOS approach could be employed where the epoxide is opened with different nucleophiles, and the resulting products are then subjected to a variety of further reactions to rapidly build up molecular complexity.